molecular formula C22H21N5O3 B2657055 (E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1105220-59-4

(E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2657055
CAS No.: 1105220-59-4
M. Wt: 403.442
InChI Key: QZWTXTSQBCLCNV-FSJBWODESA-N
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Description

The compound “(E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” is a purine-2,6-dione derivative characterized by a structurally complex scaffold. Its core structure consists of a purine ring substituted at positions 1, 3, 7, and 6. Key features include:

  • Position 8: An (E)-configured 2-hydroxybenzylideneamino group, forming a Schiff base linkage (imine) with the purine core.
  • Positions 3 and 7: Methyl groups, which enhance lipophilicity and steric bulk.
  • Position 1: A 4-methylbenzyl group, contributing to hydrophobicity and π-π stacking interactions.

Properties

CAS No.

1105220-59-4

Molecular Formula

C22H21N5O3

Molecular Weight

403.442

IUPAC Name

8-[(E)-(2-hydroxyphenyl)methylideneamino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C22H21N5O3/c1-14-8-10-15(11-9-14)13-27-20(29)18-19(26(3)22(27)30)24-21(25(18)2)23-12-16-6-4-5-7-17(16)28/h4-12,28H,13H2,1-3H3/b23-12+

InChI Key

QZWTXTSQBCLCNV-FSJBWODESA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)N=CC4=CC=CC=C4O)N(C2=O)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.

    Introduction of Functional Groups: The hydroxybenzylidene and methylbenzyl groups are introduced through specific substitution reactions, often involving catalysts to ensure regioselectivity and yield optimization.

    Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzylidene group can be oxidized to form corresponding quinones.

    Reduction: The imine bond can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzylidene group can yield quinones, while reduction of the imine bond can produce secondary amines.

Scientific Research Applications

Key Properties

  • Molecular Formula : C18H20N4O3
  • Molecular Weight : 344.38 g/mol
  • IUPAC Name : (E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Anticancer Activity

Research has indicated that derivatives of purine compounds exhibit significant anticancer properties. Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in cancer progression.

For instance, a study demonstrated that similar compounds could effectively target cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting potential therapeutic applications in oncology .

Antioxidant Properties

The presence of hydroxyl groups in the structure contributes to antioxidant activity. This compound can scavenge free radicals and reduce oxidative stress in biological systems. Research indicates that it may protect cells from oxidative damage, which is implicated in various diseases including neurodegenerative disorders .

Antimicrobial Activity

Preliminary studies have shown that the compound exhibits antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents .

Coordination Chemistry

The chelating ability of the hydroxyl group allows this compound to form stable complexes with metal ions, which can be utilized in catalysis or as sensors in material science. The crystal structure analysis reveals significant interactions that enhance stability and reactivity .

Drug Delivery Systems

Due to its unique molecular structure and properties, this compound can be explored for use in drug delivery systems. Its ability to form complexes with drugs can enhance solubility and bioavailability, making it a promising candidate for pharmaceutical formulations .

Case Studies

Several case studies have documented the synthesis and application of related purine derivatives:

StudyCompoundFindings
4-[(E)-(4-Diethylamino-2-hydroxybenzylidene)amino]-1,5-dimethyl-2-phenyloxazoleShowed significant anticancer activity against MCF-7 cells with IC50 values indicating potent inhibition.
8-(2-Hydroxyphenyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dioneDemonstrated antioxidant properties with effective free radical scavenging activity in vitro.
Similar purine derivativesExhibited antimicrobial activity against E.coli and S.aureus strains; potential for developing new antibiotics.

Mechanism of Action

The mechanism of action of (E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites, altering their conformation, or inhibiting their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name / Identifier Position 8 Substituent Position 7 Substituent Position 1 Substituent Key Functional Groups
Target Compound (E)-2-hydroxybenzylideneamino Methyl 4-methylbenzyl -NH (imine), -OH (phenolic), -C=O
8-[(2E)-2-(4-Ethoxybenzylidene)hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione (E)-4-ethoxybenzylidene hydrazinyl Ethyl Methyl -NH-N=CH- (hydrazone), -OCH2CH3 (ethoxy), -C=O
1,3-dimethyl-7-{2-[(4-aryl amino]ethyl}-8-nitro-purine-2,6-dione Nitro 2-[(4-aryl amino]ethyl Methyl -NO2 (nitro), -NH (amine), -C=O
8-chloro-1,3-dimethyl-7-{2-[(4-aryl amino]ethyl}-purine-2,6-dione Chloro 2-[(4-aryl amino]ethyl Methyl -Cl (chloro), -NH (amine), -C=O

Key Observations :

  • The target compound’s 2-hydroxybenzylideneamino group at position 8 distinguishes it from analogs with hydrazinyl () or electron-withdrawing nitro/chloro substituents ().
  • The methyl group at position 7 in the target compound contrasts with the ethyl group in ’s analog, reducing steric hindrance.

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Compound / Identifier FTIR Peaks (cm⁻¹) Mass Spectral Peaks (m/z)
Target Compound Expected: ~3300 (-NH), ~3200-3600 (-OH), 1690-1660 (C=O) Not reported
Compound Not reported Not reported
Nitro Compound 3344.68 (-NH), 2968.55/2852.81 (C-H), 1697.41/1656.91 (C=O) 169, 149, 92, 88, 59, 43
Chloro Compound 744.55 (-C-Cl) Similar fragmentation to nitro analog

Analysis :

  • The target compound’s hydroxyl group would produce a broad O-H stretch (~3200-3600 cm⁻¹), absent in and compounds.
  • The target compound’s imine (C=N) stretch (~1640-1620 cm⁻¹) would differ from the hydrazone (C=N-N) in ’s analog.

Biological Activity

(E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of purine analogs that exhibit diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant activities.

Chemical Structure

The molecular structure of the compound can be described by the following characteristics:

  • Molecular Formula : C₁₂H₁₁N₄O₂
  • Molecular Weight : 242.23 g/mol
  • IUPAC Name : this compound

1. Anticancer Properties

Research indicates that purine derivatives have shown significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival, leading to apoptosis in tumor cells.
  • Case Studies : In vitro studies have demonstrated that related compounds can reduce cell viability in various cancer cell lines (e.g., breast cancer and leukemia) by inducing cell cycle arrest and apoptosis .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential:

  • Inflammatory Pathways : It may modulate pathways involving pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Findings : Animal models have shown reduced edema and inflammation markers following administration of similar purine derivatives .

3. Antioxidant Activity

The antioxidant properties of this compound are noteworthy:

  • Mechanism : The presence of hydroxyl groups in the structure may facilitate the scavenging of free radicals.
  • Studies : Comparative studies with known antioxidants indicate that this compound exhibits significant radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .

Applications in Pharmaceutical Development

Due to its diverse biological activities, this compound is being explored for various pharmaceutical applications:

  • Drug Formulation : It serves as a potential lead compound for developing new drugs targeting cancer and inflammatory diseases.
  • Synergistic Effects : Studies are ongoing to evaluate its effectiveness in combination therapies with other anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibits kinase activity leading to apoptosis
Anti-inflammatoryModulates cytokine production
AntioxidantScavenges free radicals

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione?

  • Methodology : The compound’s synthesis likely involves:

  • Step 1 : Alkylation of xanthine derivatives at the 1-position using 4-methylbenzyl bromide under basic conditions (e.g., NaH in DMF) to introduce the 4-methylbenzyl group.
  • Step 2 : Condensation of 8-amino-substituted intermediates with 2-hydroxybenzaldehyde via Schiff base formation under reflux in ethanol or THF, catalyzed by acetic acid .
  • Step 3 : Purification via column chromatography (e.g., silica gel, CHCl₃/MeOH gradient) and validation using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis (>95%).
    • Key Challenges : Avoiding side reactions at the 7-methyl group and ensuring regioselectivity during alkylation.

Q. How can researchers characterize the stereochemistry and tautomeric forms of this compound?

  • Methodology :

  • X-ray crystallography to resolve the (E)-configuration of the benzylideneamino group and confirm the absence of Z-isomer contamination .
  • Dynamic NMR studies in DMSO-d₆ or CDCl₃ to detect tautomeric equilibria (e.g., keto-enol forms) by monitoring temperature-dependent chemical shifts .
  • UV-Vis spectroscopy to identify conjugation patterns in the benzylidene moiety (e.g., λmax ~320 nm for π→π* transitions) .

Advanced Research Questions

Q. What computational approaches are effective in predicting the biological targets of this xanthine derivative?

  • Methodology :

  • Docking simulations using AutoDock Vina or Schrödinger Maestro to screen against adenosine receptors (A₁, A₂ₐ) or phosphodiesterase (PDE) isoforms, leveraging homology models from PDB structures (e.g., 4UWF for A₂ₐ) .
  • Pharmacophore modeling (e.g., Phase software) to map hydrogen-bond acceptors (purine-dione carbonyls) and hydrophobic features (methylbenzyl group) .
  • ADMET prediction via SwissADME or pkCSM to assess blood-brain barrier permeability and CYP450 inhibition risks .
    • Validation : Compare computational results with in vitro assays (e.g., cAMP accumulation for PDE inhibition).

Q. How can researchers resolve contradictory data on the compound’s solubility and stability in biological buffers?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via UPLC-MS to identify labile groups (e.g., Schiff base hydrolysis) .
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes. Measure equilibrium solubility via shake-flask method in PBS (pH 7.4) .
    • Key Finding : The hydroxybenzylidene group may reduce aqueous solubility (logP ~2.5 predicted) but enhance protein binding .

Q. What reaction optimization strategies improve yield in large-scale synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Apply a Box-Behnken design to optimize variables (temperature, solvent ratio, catalyst loading). Use JMP or MODDE software for response surface modeling .
  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during critical steps (e.g., Schiff base formation) .
    • Case Study : A 23% yield improvement was achieved by switching from batch to flow conditions (residence time: 30 min, 80°C) .

Critical Analysis of Contradictions

  • Synthetic Yield Variability : reports a 65% yield for a similar xanthine derivative using batch synthesis, while achieved 88% via flow chemistry. Contradictions arise from reactor design and heat management .
  • Biological Activity : Computational predictions ( ) suggest PDE4D inhibition, but experimental validation is absent. Cross-validate with enzymatic assays (e.g., IMAP® TR-FRET).

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